2-Hexylthieno[3,2-b]thiophene
Overview
Description
2-Hexylthieno[3,2-b]thiophene is a type of organic compound that is part of the thienothiophene family . Thienothiophenes are important materials for organic electronic and optoelectronic applications . They are used in the design of novel nonlinear optical (NLO) systems and have been investigated for their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of 3-alkylthieno[3,2-b]thiophenes has been reduced to two steps in good yields, through the preparation of the mono ketone, i.e., 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction . All compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of 2-Hexylthieno[3,2-b]thiophene is characterized by the presence of two fused thiophene units. The presence of two sulfur atoms makes them electron-rich, enabling them to be used as electron-donating moieties in the construction of semiconductors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Hexylthieno[3,2-b]thiophene include the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction . The compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are considered potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes of these applications are the development of advanced compounds with a variety of biological effects .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized as corrosion inhibitors .
- The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the formulation of corrosion inhibitors .
- The outcomes of these applications would be the prevention of corrosion in various industrial applications .
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Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The methods of application or experimental procedures in this field would involve the use of thiophene-mediated molecules in the fabrication of organic semiconductors .
- The outcomes of these applications would be the development of advanced organic semiconductors .
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Organic Field-Effect Transistors (OFETs)
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Organic Light-Emitting Diodes (OLEDs)
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Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The methods of application or experimental procedures in this field would involve the use of thiophene ring system in the formulation of various drugs .
- The outcomes of these applications would be the development of various drugs with the mentioned pharmacological properties .
properties
IUPAC Name |
5-hexylthieno[3,2-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S2/c1-2-3-4-5-6-10-9-12-11(14-10)7-8-13-12/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKIVFJBNNOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexylthieno[3,2-b]thiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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